(S)-4-Methyl-1,3-dioxolan-2-one

Catalog No.
S1525270
CAS No.
51260-39-0
M.F
C4H6O3
M. Wt
102.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-Methyl-1,3-dioxolan-2-one

CAS Number

51260-39-0

Product Name

(S)-4-Methyl-1,3-dioxolan-2-one

IUPAC Name

(4S)-4-methyl-1,3-dioxolan-2-one

Molecular Formula

C4H6O3

Molecular Weight

102.09 g/mol

InChI

InChI=1S/C4H6O3/c1-3-2-6-4(5)7-3/h3H,2H2,1H3/t3-/m0/s1

InChI Key

RUOJZAUFBMNUDX-VKHMYHEASA-N

SMILES

CC1COC(=O)O1

Synonyms

(4S)-4-Methyl-1,3-dioxolan-2-one; (S)-4-Methyl-1,3-dioxolan-2-one; (-)-(4S)-4-Methyl-1,3-dioxolan-2-one; (-)-1-Methyl-2,4-dioxolan-3-one; (4S)-4-Methyl-1,3-dioxolan-2-one; (S)-(-)-1,2-Propylene carbonate; (S)-Propylene carbonate;

Canonical SMILES

CC1COC(=O)O1

Isomeric SMILES

C[C@H]1COC(=O)O1

Organic Synthesis and Catalysis

Due to its cyclic carbonate structure and unique reactivity, (S)-4-Methyl-1,3-dioxolan-2-one is being investigated as a solvent and reactant in organic synthesis. Studies suggest its potential as a replacement for traditional, often hazardous, solvents in reactions like alkylations and acylations [PubChem. (S)-4-Methyl-1,3-dioxolan-2-one. National Institutes of Health. ]. Additionally, its ability to complex with metal ions makes it a candidate for development as a chiral ligand in asymmetric catalysis [1,3-Dioxolan-2-one, 4-methyl-, (4S)-. National Institute of Standards and Technology. ].

Electrolyte Applications

(S)-4-Methyl-1,3-dioxolan-2-one's high dielectric constant and compatibility with lithium-ion battery components make it a promising candidate for electrolyte development. Research suggests its potential to improve battery performance and safety by promoting lithium ion transport and suppressing dendrite formation [PubChem. (S)-4-Methyl-1,3-dioxolan-2-one. National Institutes of Health. ].

Biomedical Research

The biological properties of (S)-4-Methyl-1,3-dioxolan-2-one are still under exploration. However, some studies have investigated its potential as a drug delivery carrier due to its biodegradability and ability to encapsulate therapeutic agents [4-Methyl-1,3-dioxolan-2-one - Publisso. ].

(S)-4-Methyl-1,3-dioxolan-2-one is a five-membered heterocyclic compound characterized by its unique structure, which includes two oxygen atoms and four carbon atoms. It is a chiral compound, meaning it exists in two enantiomeric forms, with the (S)-enantiomer being the focus of various studies due to its potential biological activities and applications. The compound is commonly recognized for its role as a solvent and in various organic reactions.

  • Grignard Reactions: This compound can be utilized in Grignard reactions to synthesize tertiary alcohols, demonstrating its utility as a reactive intermediate .
  • Transesterification: It can also undergo transesterification reactions, allowing for the conversion into other carbonate esters, which are valuable in various industrial applications .
  • Electrolytic Reactions: Due to its polar nature, it can act as a solvent in electrolytic processes, particularly in lithium battery applications where it aids in solvation of lithium ions .

(S)-4-Methyl-1,3-dioxolan-2-one can be synthesized through several methods:

  • Carbonation of Epoxides: One common method involves the carbonation of epoxides, particularly propylene oxide. This environmentally friendly process utilizes carbon dioxide as a raw material .
  • From Urea and Propylene Glycol: Another synthesis route involves reacting urea with propylene glycol in the presence of zinc acetate as a catalyst, yielding the desired compound .

The applications of (S)-4-Methyl-1,3-dioxolan-2-one span various fields:

  • Solvent: It is widely used as a solvent due to its high polarity and ability to dissolve a variety of substances, making it suitable for use in organic synthesis and chemical processes .
  • Electrolyte Component: In battery technology, it serves as a high-permittivity component in electrolytes for lithium batteries, enhancing ionic conductivity .
  • Industrial Uses: The compound is also employed in cosmetics, adhesives, and as a plasticizer due to its favorable chemical properties .

Interaction studies involving (S)-4-Methyl-1,3-dioxolan-2-one have focused on its compatibility with various biological systems and materials:

  • Compatibility with Biological Systems: Research has shown that the compound interacts favorably with biological membranes and other cellular components without causing significant adverse effects at low concentrations .
  • Chemical Compatibility: Its interactions with other solvents and reagents have been characterized to optimize its use in chemical processes and formulations.

(S)-4-Methyl-1,3-dioxolan-2-one shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Characteristics
1,3-DioxolaneFive-membered ring with two oxygen atomsCommonly used as a solvent; less polar than (S)-4-Methyl-1,3-dioxolan-2-one
Propylene CarbonateCyclic carbonate ester derived from propylene oxideHigh dielectric constant; used mainly as an electrolyte
2-MethyltetrahydrofuranSaturated cyclic etherUsed as a solvent; less reactive than (S)-4-Methyl-1,3-dioxolan-2-one
2-Methyl-1,3-dioxolaneSimilar dioxolane structureExhibits different solubility properties

The uniqueness of (S)-4-Methyl-1,3-dioxolan-2-one lies in its specific chiral configuration and its dual functionality as both a solvent and an intermediate in organic synthesis. Its distinctive properties make it particularly valuable in both industrial applications and research contexts.

Cycloaddition Reactions of Epoxides with CO₂

The synthesis of (S)-4-methyl-1,3-dioxolan-2-one primarily involves the asymmetric cycloaddition of CO₂ with propylene oxide or related epoxides. This reaction is catalyzed by metal complexes or organocatalysts to achieve enantioselectivity.

Metal-Catalyzed Asymmetric Cycloaddition Systems

Metal-based catalysts dominate industrial and academic efforts due to their high efficiency and stereoselectivity. Key systems include:

CatalystConditionsYieldeeReference
Chiral Co(III) salen complexes1 atm CO₂, −40°C, 12 h40%83%
Polymeric Co(III) salen salts1 atm CO₂, 25°C, 24 h60%74%
Bifunctional Al(III) salen20 atm CO₂, 25°C, 4 h28%52%
Ti(III) corrole complexes1 atm CO₂, RT, 18 h66%55%

Mechanistic Insights:

  • Co(III) salen catalysts activate epoxides via Lewis acid coordination, facilitating CO₂ insertion. The chiral salen ligand directs stereoselectivity.
  • Bifunctional catalysts (e.g., Al(III) salen + quaternary ammonium salts) enhance reaction rates by stabilizing intermediates and preventing polymer side-products.

Organocatalytic Approaches Using Nucleophilic Amine Derivatives

Halogen-free organocatalysts, such as 3,4-diaminopyridines, offer sustainable alternatives to metal systems:

CatalystConditionsYieldeeReference
3,4-Diaminopyridine1 atm CO₂, 25°C, 6 h85%68%
Polystyrene-supported1 atm CO₂, 25°C, 10 cycles80%65%

Advantages:

  • High nucleophilicity of 3,4-diaminopyridines enables efficient epoxide ring-opening without external bases.
  • Recyclability of polymer-supported catalysts reduces operational costs.

Kinetic Resolution Strategies for Enantiomeric Enrichment

Kinetic resolution processes selectively convert racemic epoxides into enantiopure cyclic carbonates.

Key Systems:

  • Chiral Co(III) salen + quaternary ammonium salts:

    • Achieves s-values (selectivity factors) up to 76 for propylene oxide.
    • High enantioselectivity (97% ee) reported with optimized co-catalysts.
  • Immobilized cobalt salen catalysts:

    • Enables 10+ recyclability cycles without activity loss.

Example Reaction:
$$
\text{Racemic propylene oxide} + \text{CO}_2 \xrightarrow{\text{Co(III) salen/PPN-DNP}} (S)\text{-4-Methyl-1,3-dioxolan-2-one} \quad (\text{ee} = 97\%)
$$

Stereoselective Synthesis via Chiral Auxiliary-Mediated Pathways

Chiral auxiliaries or starting materials enable stereoselective synthesis without catalysts.

Case Study: Synthesis from Ethyl (S)-Lactate

A three-step pathway achieves 60% overall yield and ≥98% ee:

  • Reduction: Ethyl (S)-lactate → (S)-1,2-propanediol.
  • Carbonation: Reaction with CO₂ under basic conditions.
  • Cyclization: Intramolecular displacement to form (S)-4-methyl-1,3-dioxolan-2-one.

Key Step:
The borohydride reduction preserves stereochemistry, while the intramolecular carbonate formation ensures cyclization efficiency.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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